molecular formula C13H25N3O B1464424 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 1308600-99-8

2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No. B1464424
CAS RN: 1308600-99-8
M. Wt: 239.36 g/mol
InChI Key: BEDQGOQUEBTNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, also known as N-methyl-3-amino-1-piperidine-2-ethanone, is an organic compound with a variety of applications in scientific research. It is a colorless to pale yellow solid with a molecular weight of 177.26 g/mol. It is a derivative of piperidine and is used in the synthesis of various compounds. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-onemino-1-piperidine-2-ethanone is not fully understood. However, it is believed that it acts as a nucleophile in the reaction of N-methyl-2-aminopiperidine with ethyl chloroformate or ethyl bromoacetate. It is also believed that the reaction of 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-onemino-1-piperidine-2-ethanone with ethyl chloroformate or ethyl bromoacetate produces a carbocation that can be attacked by the nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-onemino-1-piperidine-2-ethanone are not well understood. However, it is believed that it may have some effects on the central nervous system due to its structural similarity to piperidine. It is also believed that it may have some anti-inflammatory and anti-diabetic properties due to its structural similarity to ibuprofen and glipizide.

Advantages and Limitations for Lab Experiments

2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-onemino-1-piperidine-2-ethanone has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for synthesis of compounds. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is not entirely non-toxic and should be handled with care. Additionally, it may not be suitable for use in certain experiments due to its structural similarity to other compounds.

Future Directions

There are a number of potential future directions for the use of 2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-onemino-1-piperidine-2-ethanone in scientific research. One potential direction is the use of this compound in the synthesis of new compounds with potential applications in the pharmaceutical and agrochemical industries. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted on the mechanism of action of this compound and its potential applications in the synthesis of other compounds. Finally, further research could be conducted on the advantages and limitations of this compound for use in laboratory experiments.

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-onemino-1-piperidine-2-ethanone has been used in many scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of piperidine-based analogues of the anti-cancer drug paclitaxel. Additionally, it has been used in the synthesis of the anti-inflammatory drug ibuprofen and the anti-diabetic drug glipizide.

properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-11-5-2-3-8-16(11)13(17)10-15-7-4-6-12(14)9-15/h11-12H,2-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDQGOQUEBTNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 4
2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 5
2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-(3-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.